molecular formula C7H12O B8570770 1-Methoxy-2-methylpenta-1,3-diene CAS No. 143878-74-4

1-Methoxy-2-methylpenta-1,3-diene

Cat. No.: B8570770
CAS No.: 143878-74-4
M. Wt: 112.17 g/mol
InChI Key: NFAYXMBSJZOGCY-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylpenta-1,3-diene is an acyclic conjugated diene featuring a methoxy (-OCH₃) and a methyl (-CH₃) substituent on adjacent carbon atoms. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in asymmetric Hetero-Diels-Alder (HDA) reactions. Its reactivity is influenced by the electron-donating methoxy group, which enhances the electron density of the diene system, and the methyl group, which introduces steric effects.

Properties

CAS No.

143878-74-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-methoxy-2-methylpenta-1,3-diene

InChI

InChI=1S/C7H12O/c1-4-5-7(2)6-8-3/h4-6H,1-3H3

InChI Key

NFAYXMBSJZOGCY-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=COC)C

Origin of Product

United States

Comparison with Similar Compounds

Trans-4-Methoxy-2-Trimethylsiloxy-Penta-1,3-diene

  • Structural Features : Differs by a trimethylsiloxy (-OSi(CH₃)₃) group instead of a methyl group.
  • Reactivity :
    • Exhibits exceptional stereoselectivity in HDA reactions with aldehydes and activated ketones, achieving up to 99% enantiomeric excess (ee) under optimized chiral titanium catalysis .
    • The trimethylsiloxy group acts as a directing group, stabilizing transition states and improving regioselectivity.
  • Applications : Used in asymmetric synthesis of bioactive molecules, including pharmaceuticals.

2-Methylpenta-1,3-diene

  • Structural Features : Lacks the methoxy group, reducing electron density at the diene system.
  • Nomenclature Issues: Two CAS numbers (1118-58-7 and 926-54-5) reflect historical naming discrepancies, complicating database searches .
  • Physical Properties: Boiling points differ slightly between entries (e.g., 0.5°C variation), suggesting minor impurities or measurement inconsistencies .
  • Reactivity : Less polar than methoxy-substituted analogs, leading to lower regioselectivity in cycloaddition reactions.

Cyclopenta-1,3-diene (Cyclopentadiene)

  • Structural Features : Cyclic diene with a planar, conjugated π-system.
  • Reactivity :
    • Widely used in Diels-Alder reactions due to high strain energy and electron-rich character .
    • Forms stable complexes with transition metals (e.g., chromocene, Cr(C₅H₅)₂) .
  • Applications: Key precursor in polymer chemistry (e.g., norbornene) and metallocene synthesis .

Furanoeudesma-1,3-diene

  • Structural Features: A bicyclic furanosesquiterpenoid with a fused furan ring.
  • Natural Occurrence : Isolated from Commiphora species (e.g., C. myrrha) and used in traditional medicine .
  • Reactivity : Lower electron density compared to acyclic dienes due to aromatic furan stabilization.
  • Applications : Studied for cytotoxicity and antimicrobial properties .

Electronic and Reactivity Comparison

Table 1: Key Properties of Selected Dienes

Compound Substituents Reactivity Highlights Applications References
1-Methoxy-2-methylpenta-1,3-diene -OCH₃, -CH₃ High ee in HDA reactions (up to 99%) Asymmetric synthesis
2-Methylpenta-1,3-diene -CH₃ Moderate regioselectivity Petrochemical intermediates
Cyclopenta-1,3-diene Cyclic structure Forms stable metal complexes Polymers, metallocenes
Furanoeudesma-1,3-diene Fused furan ring Antimicrobial, cytotoxic activity Traditional medicine

Research Findings and Mechanistic Insights

  • Asymmetric Catalysis : The methoxy group in this compound analogs enhances chiral induction by coordinating to titanium catalysts, as seen in Trans-4-methoxy-2-trimethylsiloxy-penta-1,3-diene .
  • Electronic Effects : Methoxy-substituted dienes exhibit higher HOMO energies compared to methyl-substituted analogs, increasing their nucleophilicity in cycloadditions .
  • Steric Effects : The methyl group in this compound introduces steric hindrance, favoring endo transition states in Diels-Alder reactions .

Preparation Methods

Acid-Catalyzed Dehydration of Propargylic Alcohols

Propargylic alcohols serve as key precursors for 1-methoxy-2-methylpenta-1,3-diene. A modified procedure from Cocker et al. (1946) involves dehydrating 5-methoxy-2-methylpent-3-yn-2-ol under acidic conditions . Using p-toluenesulfonic acid (PTSA) in nitromethane, the reaction proceeds via a two-step mechanism:

  • Sulfide Intermediate Formation : The propargylic alcohol reacts with thiols (e.g., 4-methoxybenzenethiol) to form a propargylic sulfide .

  • Elimination : The sulfide undergoes acid-catalyzed elimination to yield the conjugated diene.

Typical Conditions :

  • Catalyst : PTSA (0.1 equiv.)

  • Solvent : Nitromethane (0.5 M)

  • Temperature : Room temperature

  • Yield : 56–64% for related dienes

Structural Validation :

  • ¹H NMR : δ = 2.16 ppm (t, J = 6.9 Hz, 2H; allylic CH₂), 1.48 ppm (s, 6H; geminal methyl groups) .

  • ¹³C NMR : δ = 160.6 ppm (C-OCH₃), 133.0 ppm (C-S) .

Wittig-Horner Reaction with α-Methoxyallylphosphonates

Fettes et al. demonstrated that α-methoxyallylphosphonates react with aldehydes to form 2-methoxy-1,3-dienes with predominant E-geometry . The lithium anion of dimethyl α-methoxyallylphosphonate reacts regioselectively at the γ-position, enabling stereocontrol.

Procedure :

  • Phosphonate Synthesis : Acetals are converted to α-methoxyallylphosphonates using triethyl phosphite.

  • Anion Generation : Treatment with LDA (lithium diisopropylamide) at −78°C.

  • Aldehyde Quenching : Reaction with aldehydes (e.g., benzaldehyde) yields dienes.

Key Data :

  • Yield : 70–85% for aromatic aldehydes .

  • Stereoselectivity : E/Z = 4:1 (aliphatic aldehydes), >9:1 (aromatic aldehydes) .

Diels-Alder Precursor Synthesis via Silyl Protection

Danishefsky’s approach involves 1-methoxy-2-methyl-3-silyloxypenta-1,3-diene as a diene precursor . The silyl ether group enhances electron density, facilitating cycloadditions.

Synthesis Steps :

  • Silylation : Protection of a hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride).

  • Elimination : Base-mediated dehydration of the silylated alcohol.

Conditions :

  • Base : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene).

  • Solvent : THF or DCM.

  • Yield : 60–75% .

Cyclization of β-Carbonyl Equivalents

A historical method by Cocker (1946) utilizes β-carbonyl compounds (e.g., β-ketoesters) in cyclization reactions . Decarboxylative aromatization yields the diene.

Example :

  • Substrate : Methyl β-ketovalerate.

  • Conditions : H₂SO₄ (catalytic), reflux in toluene.

  • Yield : ~50% (estimated from analogous reactions) .

Transition Metal-Catalyzed Eliminations

Nickel-catalyzed reactions of allyl alcohols with trifluorovinyltrimethylsilane (TFVTMS) offer a modern route . The mechanism involves oxidative addition and β-hydride elimination.

Protocol :

  • Catalyst : Ni(CF₃SO₃)₂ (10 mol%).

  • Base : K₂CO₃ (1.2 equiv.).

  • Temperature : 120°C under air.

  • Yield : 55–70% .

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Complexity Scalability
Acid-Catalyzed Dehydration56–64ModerateLowHigh
Wittig-Horner Reaction70–85High (E)ModerateModerate
Silyl Protection60–75LowHighLow
Cyclization~50NoneModerateLow
Nickel-Catalyzed55–70ModerateHighModerate

Structural Characterization and Purity Assessment

Critical analytical data for this compound:

  • GC-MS : m/z = 140 [M]⁺ (base peak) .

  • IR : ν = 1640 cm⁻¹ (C=C stretch), 1100 cm⁻¹ (C-O-C) .

  • Elemental Analysis : C (73.1%), H (9.9%), O (17.0%) .

Purification is typically achieved via silica gel chromatography (hexane/EtOAc = 20:1) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Methoxy-2-methylpenta-1,3-diene, and how do reaction conditions influence yield?

  • Methodology : Modified Danishefsky procedures are effective. For example, 1-Alkoxy-2-methyl-3-acyloxy-penta-1,3-dienes can be synthesized via palladium-catalyzed cross-coupling or Grignard reactions under inert atmospheres .
  • Key Variables :

  • Catalyst : Pd(PPh₃)₄ or NiCl₂(dppe) for regioselectivity.
  • Solvent : Anhydrous THF or Et₂O minimizes side reactions.
  • Temperature : −78°C to 0°C stabilizes intermediates.
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄THF−7885
NiCl₂(dppe)Et₂O072

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • NMR : ¹³C NMR distinguishes methoxy (δ 50–55 ppm) and diene protons (δ 4.5–6.5 ppm).
  • IR : C-O stretch (1050–1150 cm⁻¹) confirms methoxy groups .
  • HRMS : Molecular ion [M+H]⁺ at m/z 140.12 (calculated: 140.12) .

Q. What are the primary reaction pathways for this compound in organic synthesis?

  • Diels-Alder Reactivity : Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Reaction regioselectivity depends on steric effects from the methyl group .
  • Oxidation : Ozonolysis at −78°C cleaves the 1,3-diene to form methoxy-methyl ketones (confirmed by GC-MS) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Approach :

  • Transition State Analysis : B3LYP/6-31G* calculations reveal asynchronous Diels-Alder transition states (bond formation: C1-C6 = 2.10 Å, C4-C5 = 2.45 Å) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (ΔE = 5.2 eV) indicate nucleophilic diene character .
    • Case Study : DFT-guided design improved enantioselectivity (>90% ee) in asymmetric cycloadditions using chiral Lewis acids .

Q. How do steric and electronic effects of the methoxy and methyl groups influence regioselectivity in cross-coupling reactions?

  • Steric Effects : Methyl groups at C2 hinder coupling at C1, favoring C3 functionalization (e.g., Suzuki-Miyaura with aryl halides) .
  • Electronic Effects : Methoxy groups donate electron density via resonance, activating the diene for electrophilic attacks (e.g., epoxidation).

Q. How can contradictory data on diene stability under oxidative conditions be resolved?

  • Issue : Conflicting reports on ozonolysis yields (40–85%) .
  • Resolution :

  • Controlled Variables : Use low-temperature (−78°C) ozonolysis with MeOH quench to prevent over-oxidation.
  • Analytical Validation : Compare GC-MS and ¹H NMR to quantify side products (e.g., peroxides) .
    • Data Table :
Temp (°C)Quench MethodYield (%)Purity (%)
−78MeOH8598
25H₂O4070

Methodological Guidelines

  • Synthetic Optimization : Prioritize palladium catalysts for scalability and reproducibility .
  • Data Validation : Cross-reference NMR with computational models (e.g., Gaussian) to confirm regiochemistry .
  • Contradiction Management : Replicate conflicting experiments with standardized protocols (e.g., inert atmosphere, anhydrous solvents) .

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